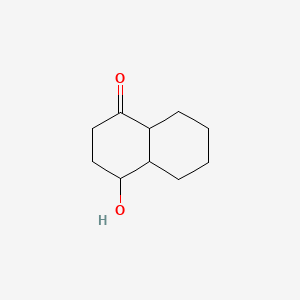
Thr-His
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thr-His, also known as Threonyl-Histidine, is a dipeptide composed of the amino acids threonine and histidine. Dipeptides like this compound are formed when the carboxyl group of one amino acid reacts with the amino group of another, creating a peptide bond. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thr-His typically involves the coupling of threonine and histidine using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS. These machines allow for the efficient and high-throughput synthesis of peptides, ensuring consistency and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the desired dipeptide.
化学反応の分析
Types of Reactions
Thr-His can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.
Substitution: The hydroxyl group of threonine can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidinal, while substitution reactions involving threonine can produce threonine esters or ethers.
科学的研究の応用
Thr-His has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for enzymatic studies, particularly those involving peptidases and proteases.
Medicine: this compound has potential therapeutic applications due to its antioxidant and metal-chelating properties.
Industry: It is utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of Thr-His involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the histidine residue, which can scavenge free radicals and reduce oxidative stress. Additionally, the dipeptide can chelate metal ions, thereby preventing metal-catalyzed oxidative damage. The exact pathways and molecular targets depend on the specific biological context in which this compound is applied.
類似化合物との比較
Similar Compounds
Gly-His (Glycyl-Histidine): Another dipeptide with similar metal-chelating properties.
Ala-His (Alanyl-Histidine): Known for its antioxidant activity.
Ser-His (Seryl-Histidine): Exhibits similar biochemical properties due to the presence of histidine.
Uniqueness of Thr-His
This compound is unique due to the presence of threonine, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes this compound particularly versatile in biochemical and industrial applications, where its specific reactivity can be leveraged for targeted purposes.
特性
CAS番号 |
55831-93-1 |
|---|---|
分子式 |
C10H16N4O4 |
分子量 |
256.26 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-5(15)8(11)9(16)14-7(10(17)18)2-6-3-12-4-13-6/h3-5,7-8,15H,2,11H2,1H3,(H,12,13)(H,14,16)(H,17,18)/t5-,7+,8+/m1/s1 |
InChIキー |
WXVIGTAUZBUDPZ-DTLFHODZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


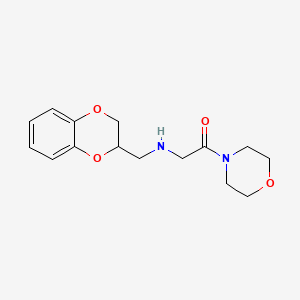
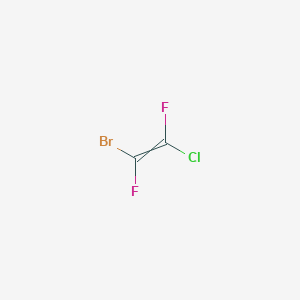
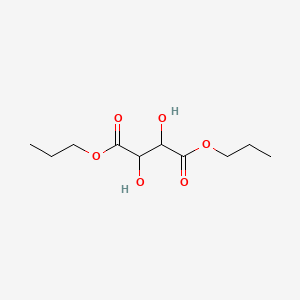

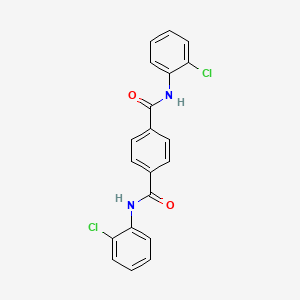
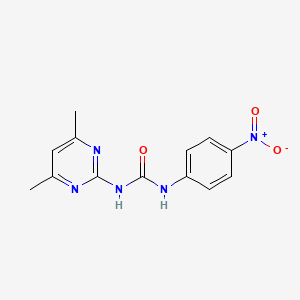

![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)

![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
